3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine
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Description
3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine is a useful research compound. Its molecular formula is C17H15ClF3N7 and its molecular weight is 409.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 409.1029557 g/mol and the complexity rating of the compound is 518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the bacterial Phosphopantetheinyl transferase (PPTase) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase, with no activity toward the human orthologue . This means it specifically inhibits the bacterial version of the enzyme without affecting the human version.
Biochemical Pathways
The inhibition of PPTase by this compound affects the secondary metabolism of bacteria . Secondary metabolism is responsible for the production of many antibiotics, toxins, and pigments in bacteria. By inhibiting PPTase, the compound attenuates these processes, thwarting bacterial growth .
Pharmacokinetics
The compound has been highlighted for its in vitro absorption, distribution, metabolism, and excretion (ADME) properties . It also has favorable in vivo pharmacokinetic profiles , which further demonstrate its potential utility as a small-molecule inhibitor.
Result of Action
The compound was found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . It also revealed antibacterial activity against methicillin-resistant Staphylococcus aureus .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, efflux mechanisms in bacteria like Escherichia coli can lead to resistance against the compound . Therefore, understanding and overcoming such resistance mechanisms is crucial for the effective use of this compound in different environments.
Biochemical Analysis
Biochemical Properties
3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit bacterial phosphopantetheinyl transferase, which is essential for bacterial cell viability and virulence . This interaction attenuates secondary metabolism and thwarts bacterial growth. Additionally, the compound exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by inhibiting bacterial growth and attenuating secondary metabolism . This compound has been found to have antibacterial activity against methicillin-resistant Staphylococcus aureus and affects the production of Sfp-PPTase-dependent metabolites in Bacillus subtilis
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to bacterial phosphopantetheinyl transferase, inhibiting its activity and thereby disrupting bacterial cell viability and virulence . This inhibition leads to a reduction in the production of secondary metabolites, which are crucial for bacterial survival and pathogenicity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been studied, revealing that it remains stable under specific conditions . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that the compound can maintain its antibacterial activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits a dose-dependent increase in antibacterial activity . At high doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in specific metabolic pathways. It interacts with enzymes such as bacterial phosphopantetheinyl transferase, affecting metabolic flux and metabolite levels . The compound’s inhibition of this enzyme disrupts the production of secondary metabolites, which are essential for bacterial survival and pathogenicity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions, affecting its overall efficacy and activity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its effects . This localization is essential for the compound’s ability to inhibit bacterial phosphopantetheinyl transferase and disrupt bacterial cell viability and virulence .
Properties
IUPAC Name |
3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-6-pyrazol-1-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3N7/c18-13-10-12(17(19,20)21)11-22-16(13)27-8-6-26(7-9-27)14-2-3-15(25-24-14)28-5-1-4-23-28/h1-5,10-11H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRRDEAZUKDTOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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